molecular formula C16H16FN5O B5501111 4-fluoro-N-{2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}benzamide

4-fluoro-N-{2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}benzamide

Cat. No. B5501111
M. Wt: 313.33 g/mol
InChI Key: KUUBLIPLTMIKDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine derivatives involves a multistep process. Initially, benzoyl isothiocyanate reacts with malononitrile in the presence of KOH–EtOH, followed by alkylation with alkyl halides and reaction with hydrazine. This methodology provides a versatile route to novel compounds within this family, which can exhibit significant antiviral activities (Hebishy et al., 2020).

Molecular Structure Analysis

The molecular structures of these compounds are characterized using a combination of mass spectroscopy, 1H nuclear magnetic resonance (1H NMR) spectroscopy, infrared spectroscopy (IR), and X-ray analysis. Such detailed structural characterization is crucial for understanding the compound's interactions at the molecular level (Hebishy et al., 2020).

Chemical Reactions and Properties

One of the key reactions in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives is the cyclocondensation reaction, which can lead to the formation of compounds with potential as functional fluorophores. These compounds have shown significant fluorescence properties, which can be tuned by substituting different acceptor (A) or donor (D) groups at specific positions (Castillo et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined by the molecular structure of the compound. For instance, a specific derivative crystallizes in the monoclinic space group P21/c, with detailed parameters provided, indicating the significance of hydrogen bonding in the molecular packing within the crystal (Deng et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemicals and stability under different conditions, are key to understanding the compound's behavior in biological systems and potential as a therapeutic agent. The reactivity of these compounds towards hydrazine, for example, is a critical step in their synthesis, leading to the formation of novel compounds with potential biological activity (Hebishy et al., 2020).

Scientific Research Applications

Synthesis and Antimicrobial Activity

One study outlines the synthesis of novel compounds involving pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for antimicrobial activities. This research could indicate the potential use of 4-fluoro-N-{2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}benzamide in developing new antimicrobial agents due to structural similarities (Rostamizadeh et al., 2013).

Anticancer Potential

Research on pyrazolo[1,5-a]pyrimidines has also highlighted their potential in anticancer therapies. A study synthesizing pyrazolopyrimidines derivatives demonstrated significant anticancer activities, suggesting that similar compounds, including 4-fluoro-N-{2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}benzamide, could be explored for their efficacy against various cancer types (Rahmouni et al., 2016).

Fluorescent Probes for Biological Detection

Compounds based on pyrazolo[1,5-a]pyrimidine frameworks have been utilized to create functional fluorophores. These fluorophores exhibit significant fluorescence intensity and quantum yields, making them suitable as probes for detecting biologically or environmentally relevant species (Castillo et al., 2018). This suggests the potential application of 4-fluoro-N-{2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}benzamide in the development of new fluorescent probes for biological research.

Neurodegenerative and Neuropsychiatric Disease Treatment

Research on phosphodiesterase 1 (PDE1) inhibitors has identified compounds with structures related to pyrazolo[1,5-a]pyrimidine as potential treatments for cognitive impairment associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016). This highlights the possibility of exploring 4-fluoro-N-{2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}benzamide for similar therapeutic applications.

Tumor Imaging with PET

In the context of tumor imaging, pyrazolo[1,5-a]pyrimidine derivatives have been labeled with fluorine-18 for use in positron emission tomography (PET), aiding in tumor detection. This application suggests the potential use of 4-fluoro-N-{2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}benzamide in developing new PET imaging agents for improved cancer diagnostics (Xu et al., 2011).

properties

IUPAC Name

4-fluoro-N-[2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O/c1-11-10-15(22-14(21-11)6-7-20-22)18-8-9-19-16(23)12-2-4-13(17)5-3-12/h2-7,10,18H,8-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUBLIPLTMIKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)NCCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-{2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}benzamide

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